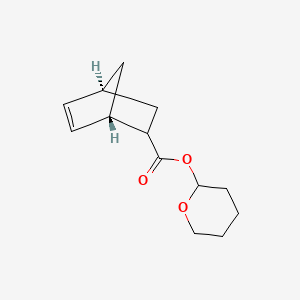
2-Tetrahydropyranyl-5-norbornen-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetrahydropyranyl-5-norbornen-2-carboxylate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a derivative of norbornene, a bicyclic hydrocarbon, and tetrahydropyran, a six-membered ether ring
Métodos De Preparación
The synthesis of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydropyran-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
2-Tetrahydropyranyl-5-norbornen-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the tetrahydropyranyl group.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Tetrahydropyranyl-5-norbornen-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can serve as a protecting group for carboxylic acids in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Research into its potential as a prodrug or drug delivery agent is ongoing, given its ability to undergo controlled hydrolysis.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins
Mecanismo De Acción
The mechanism of action of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate involves its hydrolysis to release the active components, 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol. The hydrolysis can be catalyzed by acids, bases, or enzymes, depending on the application. The released components can then participate in further chemical reactions or biological processes .
Comparación Con Compuestos Similares
Similar compounds to 2-Tetrahydropyranyl-5-norbornen-2-carboxylate include:
Ethyl 5-norbornene-2-carboxylate: An ester derivative with ethyl instead of tetrahydropyranyl, used in similar applications but with different reactivity and stability.
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Another ester derivative with a methyl group, offering different solubility and hydrolysis rates.
5-Norbornene-2-carboxylic acid: The parent carboxylic acid, used as a precursor in the synthesis of various esters and other derivatives.
The uniqueness of this compound lies in its tetrahydropyranyl group, which provides specific steric and electronic properties, making it suitable for particular synthetic and industrial applications.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
oxan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H18O3/c14-13(16-12-3-1-2-6-15-12)11-8-9-4-5-10(11)7-9/h4-5,9-12H,1-3,6-8H2/t9-,10+,11?,12?/m0/s1 |
Clave InChI |
MHUBFPQGHSPRRB-DMOGRIERSA-N |
SMILES isomérico |
C1CCOC(C1)OC(=O)C2C[C@@H]3C[C@H]2C=C3 |
SMILES canónico |
C1CCOC(C1)OC(=O)C2CC3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



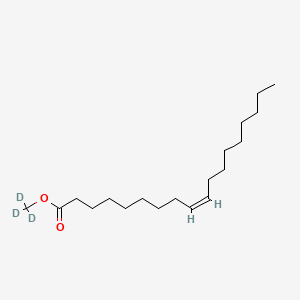
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
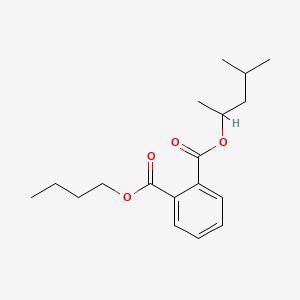
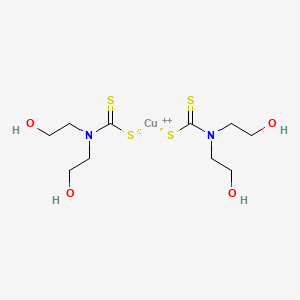
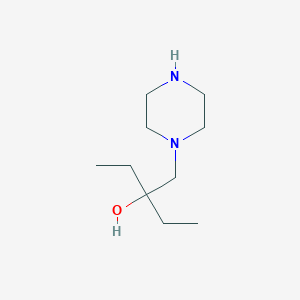
![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)
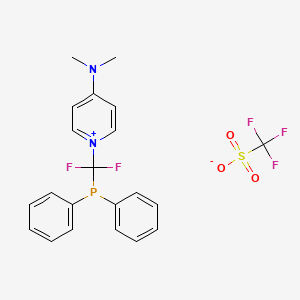


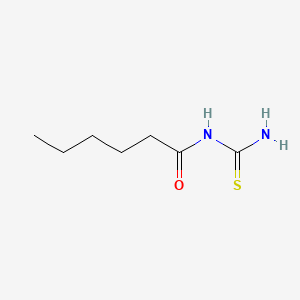
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
